Enhanced Lipophilicity (XLogP3) Differentiates Benzyl 4-(1H-indol-3-yl)butanoate from Indole-3-Butyric Acid
Benzyl 4-(1H-indol-3-yl)butanoate exhibits substantially higher lipophilicity compared to its parent acid, indole-3-butyric acid (IBA). The computed partition coefficient (XLogP3) for the benzyl ester is 4.1 [1], while IBA has an XLogP3 of 2.3 [2]. This ~1.8 log unit increase corresponds to an approximate 63-fold higher octanol-water partition coefficient, indicating significantly enhanced membrane permeability and altered tissue distribution kinetics [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | Indole-3-butyric acid (IBA), XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = +1.8 (approx. 63-fold higher partition coefficient) |
| Conditions | Computed XLogP3 values from PubChem (2026 release) |
Why This Matters
Higher lipophilicity alters the compound's uptake, transport, and compartmentalization within plant tissues, directly influencing the dose required for biological effect and the duration of action, making it a distinct chemical tool for auxin research and application.
- [1] PubChem Compound Summary for CID 1482096, Benzyl 4-(1H-indol-3-yl)butanoate. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 8617, Indole-3-Butyric Acid. National Center for Biotechnology Information, 2026. View Source
- [3] C. Hansch, R. M. Muir, T. Fujita. The Correlation of Biological Activity of Plant Growth Regulators and Chloromycetin Derivatives with Hammett Constants and Partition Coefficients. Journal of the American Chemical Society 1963, 85(18), 2817-2824. View Source
